4-(Chloromethyl)-1-propan-2-ylimidazole
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Overview
Description
4-(Chloromethyl)-1-propan-2-ylimidazole is a heterocyclic organic compound that features an imidazole ring substituted with a chloromethyl group at the 4-position and a propan-2-yl group at the 1-position. Imidazoles are a class of compounds known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-propan-2-ylimidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions.
Introduction of Chloromethyl Group: The chloromethyl group can be introduced via a halomethylation reaction.
Introduction of Propan-2-yl Group: The propan-2-yl group can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process also involves rigorous purification steps to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-propan-2-ylimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as hydrogen peroxide and potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Major Products
Substitution Products: Various substituted imidazoles depending on the nucleophile used.
Oxidation Products: Oxidized imidazole derivatives with altered electronic properties.
Cyclization Products:
Scientific Research Applications
4-(Chloromethyl)-1-propan-2-ylimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-propan-2-ylimidazole involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to inhibition or modulation of their activity.
Pathways Involved: The compound can affect cellular signaling pathways, enzyme activity, and gene expression, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)imidazole: Lacks the propan-2-yl group, leading to different reactivity and applications.
1-Methylimidazole: Lacks the chloromethyl group, resulting in different chemical properties and uses.
4-(Bromomethyl)-1-propan-2-ylimidazole: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity.
Uniqueness
4-(Chloromethyl)-1-propan-2-ylimidazole is unique due to the presence of both the chloromethyl and propan-2-yl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H11ClN2 |
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Molecular Weight |
158.63 g/mol |
IUPAC Name |
4-(chloromethyl)-1-propan-2-ylimidazole |
InChI |
InChI=1S/C7H11ClN2/c1-6(2)10-4-7(3-8)9-5-10/h4-6H,3H2,1-2H3 |
InChI Key |
XQKASJLMYBQYEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(N=C1)CCl |
Origin of Product |
United States |
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